molecular formula C8H16N2O5 B056639 N-Acetyl-beta-D-glucosaminylamine CAS No. 112339-04-5

N-Acetyl-beta-D-glucosaminylamine

Cat. No. B056639
M. Wt: 220.22 g/mol
InChI Key: MCGXOCXFFNKASF-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-beta-D-glucosaminylamine (NAG) is a monosaccharide derivative of glucose and is an essential component of the chitin polymer found in the exoskeleton of crustaceans and insects. NAG is also found in the cell walls of fungi and the extracellular matrix of animals. In recent years, NAG has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

1. Diagnostic Marker in Kidney Diseases

N-Acetyl-beta-D-glucosaminidase (NAG) is recognized as a valuable diagnostic marker for various kidney diseases. It's a lysosomal enzyme found in proximal tubular cells of the kidneys. Its elevated urinary levels are indicative of proximal tubular cell necrosis and can be used to diagnose conditions such as acute kidney injury, urinary tract infection, nephrotic syndrome, glomerulonephritis, hypertension, perinatal asphyxia, heavy metals poisoning, drug nephrotoxicity, renal allograft rejection, and heart failure (Mohkam & Ghafari, 2015).

2. Assessment of Nephrotoxicity

NAG's utility extends to the assessment of nephrotoxicity. Research demonstrates its efficacy in detecting renal disorders and monitoring the impact of nephrotoxic agents like antibiotics, antiepileptics, or radiocontrast agents (Horak, Hopfer, & Sunderman, 1981). The changes in urinary NAG levels reflect the degree of tubular injury.

3. Bioconversion in Biotechnology

NAG plays a significant role in biotechnology, particularly in the bioconversion of chitin to N-acetyl glucosamine (GlcNAc), a valuable pharmacological agent. Enzymes like NAG are crucial for this conversion process, highlighting their potential in sustainable and cost-effective production methods (Fu et al., 2014).

4. Advancements in Molecular Fluorescence Sensors

Recent advances in molecular fluorescence sensors have led to innovative methods for detecting and imaging NAG. These advancements are significant in assessing kidney health, detecting and treating infectious diseases, fluorescence imaging of cancer, treatment of lysosomal disorders, and chemical biology research (Morsby & Smith, 2022).

5. Clinical Chemistry and Medical Diagnostics

NAG is extensively used in clinical chemistry and medical diagnostics. Its activity in urine and serum is a reliable indicator for various medical conditions. The enzyme's isoenzyme profile varies at different stages of renal disease and damage, providing valuable diagnostic insights (Price, 1992).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036106
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-glucosaminylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

CAS RN

114910-04-2, 4229-38-3
Record name 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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